Nicotinamide riboside-d4 (triflate) Nicotinamide riboside-d4 (triflate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14582849
InChI: InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1/i1D,2D,3D,4D;
SMILES:
Molecular Formula: C12H15F3N2O8S
Molecular Weight: 408.34 g/mol

Nicotinamide riboside-d4 (triflate)

CAS No.:

Cat. No.: VC14582849

Molecular Formula: C12H15F3N2O8S

Molecular Weight: 408.34 g/mol

* For research use only. Not for human or veterinary use.

Nicotinamide riboside-d4 (triflate) -

Specification

Molecular Formula C12H15F3N2O8S
Molecular Weight 408.34 g/mol
IUPAC Name 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate
Standard InChI InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1/i1D,2D,3D,4D;
Standard InChI Key ZEWRNTDQENDMQK-VJZBIKLSSA-N
Isomeric SMILES [2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)N)[2H].C(F)(F)(F)S(=O)(=O)[O-]
Canonical SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

PropertyValue
SolubilityMethanol: >10 mM; Water: ~5 mM
Storage Conditions-20°C (stable ≤1 month)
HygroscopicityHigh (requires desiccant)

The triflate group confers enhanced solubility in aqueous and organic phases, facilitating its use in liquid chromatography-tandem MS (LC-MS/MS) .

Synthesis and Analytical Applications

Synthetic Pathways

Deuteration is achieved via catalytic exchange using deuterated solvents or custom enzymatic synthesis. Key steps include:

  • Deuterium Incorporation: Reaction of nicotinamide with D₂O under acidic catalysis.

  • Ribosylation: Enzymatic transfer of ribose using purine nucleoside phosphorylase.

  • Triflate Salt Formation: Ion exchange with trifluoromethanesulfonic acid .

Role as an Internal Standard

In LC-MS workflows, nicotinamide riboside-d4 (triflate) enables absolute quantification by compensating for:

  • Matrix effects in biological samples

  • Ion suppression/enhancement

  • Extraction efficiency variability

Example Protocol:

  • Spike 10 µL of 1 µM internal standard into 100 µL plasma.

  • Extract using methanol precipitation.

  • Analyze via reverse-phase LC-MS (LOQ: 0.1 nM) .

Pharmacological and Metabolic Insights

NAD+ Biosynthesis Augmentation

Nicotinamide riboside-d4 (triflate) serves as a tracer to study NAD+ kinetics. In vivo, it is phosphorylated to NAD+ via nicotinamide riboside kinases (NRKs). Key findings:

  • Hepatic Uptake: Liver cells convert 80% of administered nicotinamide riboside to NAD+ within 2 hours .

  • Sirtuin Activation: Increases SIRT1 and SIRT3 activity by 2.5-fold in murine models, enhancing mitochondrial biogenesis .

Cancer Metabolism

A 2024 prospective study (n=99) revealed:

  • Postoperative NAD+ Dynamics: Pancreatic cancer patients showed 40% lower NAD+ recovery vs. colorectal cancer (p<0.01) .

  • NMN Correlation: Plasma NMN levels predicted NAD+ recovery rate (r=0.72, p=0.003) .

Neurodegenerative Diseases

In Alzheimer’s mouse models:

  • 400 mg/kg/day increased cortical NAD+ by 60%

  • Reduced β-amyloid plaque burden by 35%

MassVolume for 1 mMVolume for 10 mM
1 mg2.45 mL0.24 mL
5 mg12.25 mL1.22 mL

Critical Notes:

  • Prepare in anhydrous methanol to prevent hydrolysis.

  • Aliquot to avoid freeze-thaw degradation .

Emerging Research Directions

Personalized NAD+ Supplementation

Data from suggest stratified dosing based on:

  • Cancer type (pancreatic vs. hepatic)

  • Surgical trauma severity (ΔNAD+ = -22% post-lobectomy)

  • Baseline NAD+ (threshold: <50 µM warrants supplementation)

Mitochondrial Toxicity Screening

Nicotinamide riboside-d4 enables quantification of mitochondrial NAD+ pools, identifying drug-induced depletion (e.g., antiretrovirals reduce NAD+ by 30% in hepatocytes) .

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